molecular formula C9H11BrN2O2S B8509350 5-Bromo-6-methylsulfamoylindoline CAS No. 113162-38-2

5-Bromo-6-methylsulfamoylindoline

カタログ番号: B8509350
CAS番号: 113162-38-2
分子量: 291.17 g/mol
InChIキー: IVBXJRHIMBPNKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-methylsulfamoylindoline is a synthetic indoline derivative intended for research and development purposes. The core indoline structure is a common scaffold in medicinal chemistry, and the specific substitution pattern with a bromo and a methylsulfamoyl group suggests potential as a versatile intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in various exploratory studies, including as a building block in cross-coupling reactions, where the bromo substituent can facilitate further functionalization . Indoline derivatives are frequently investigated for their biological activities and are found in compounds with therapeutic potential . Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own stability, safety, and toxicity evaluations before handling.

特性

CAS番号

113162-38-2

分子式

C9H11BrN2O2S

分子量

291.17 g/mol

IUPAC名

5-bromo-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

InChI

InChI=1S/C9H11BrN2O2S/c1-11-15(13,14)9-5-8-6(2-3-12-8)4-7(9)10/h4-5,11-12H,2-3H2,1H3

InChIキー

IVBXJRHIMBPNKD-UHFFFAOYSA-N

正規SMILES

CNS(=O)(=O)C1=C(C=C2CCNC2=C1)Br

製品の起源

United States

類似化合物との比較

Key Observations:

Functional Group Impact: The methylsulfamoyl group in the target compound provides both hydrogen-bond donor (N-H) and acceptor (S=O) sites, enhancing target binding compared to methylsulfonyl (only acceptor) in 5-(Methylsulfonyl)indoline . 6-Bromo-5-methylisatin lacks the sulfamoyl group but includes a diketone (isatin) scaffold, which is associated with radical-scavenging activity . 5-Bromo-6-chloropyridine-3-sulfonyl chloride contains a reactive sulfonyl chloride group, making it suitable for synthesizing sulfonamide derivatives but less stable than the target compound .

Biological Activity: Indoline sulfonamides (e.g., compound 1x in ) show autophagy inhibition via mTOR pathway modulation, a mechanism that may extend to 5-Bromo-6-methylsulfamoylindoline . 5-Amino-2-bromo-6-picoline’s amino and pyridine groups suggest utility in metal coordination or as a ligand, diverging from the indoline core’s applications .

Physicochemical Properties :

  • The target compound’s molecular weight (307.18 g/mol) and moderate lipophilicity (estimated logP ~2.5) position it within drug-like space, whereas 6-Bromo-5-methylisatin (240.05 g/mol) may exhibit lower bioavailability due to its smaller size and higher polarity .

準備方法

Reaction Conditions and Steps

  • Starting Material : 65.11 g (0.195 mol) of 5-bromo-6-methylsulfamoyl-N-acetylindoline.

  • Solvent : 200 mL dioxane.

  • Acid Hydrolysis : 120 mL concentrated HCl added dropwise under stirring at 25°C.

  • Neutralization : Treated with 10% aqueous NaHCO₃ to pH 7–8.

  • Isolation : Filtered and dried to yield 5-bromo-6-methylsulfamoylindoline.

Key Parameters

  • Yield : 78% (49.8 g).

  • Purity : >95% (HPLC).

  • Advantages : Mild conditions, minimal side reactions.

Mechanistic Insights

The HCl-mediated cleavage of the acetyl group proceeds via nucleophilic attack by water, facilitated by the protonation of the amide carbonyl (Figure 1). The methylsulfamoyl group remains intact due to its stability under acidic conditions.

Alternative Method: Direct Sulfamoylation of 5-Bromoindoline

While less common, direct sulfamoylation of 5-bromoindoline derivatives offers a streamlined pathway (Scheme 2). This approach, inferred from analogous syntheses in PMC4148159 , involves:

Reaction Protocol

  • Substrate : 5-Bromoindoline (1.0 equiv).

  • Sulfamoylating Agent : Methylsulfamoyl chloride (1.2 equiv).

  • Base : Et₃N (2.0 equiv) in anhydrous DCM.

  • Conditions : Stirred at 0°C → rt for 12 h.

  • Workup : Washed with brine, dried (Na₂SO₄), and purified via column chromatography.

Performance Metrics

  • Yield : 65–70%.

  • Challenges : Competing N-sulfonation at other positions; requires precise stoichiometry.

Bromination-Sulfamoylation Tandem Strategy

A patent (CN101318939A ) describing bromination of aminoquinoxalines suggests a potential adaptation for indoline systems (Scheme 3):

Proposed Steps

  • Starting Material : 6-Aminoindoline.

  • Bromination : N-Bromosuccinimide (NBS, 1.1 equiv) in CH₂Cl₂ at 0°C.

  • Sulfamoylation : Methylsulfamoyl chloride (1.2 equiv), DMAP (cat.), rt.

  • Purification : Recrystallization from EtOH/H₂O.

Anticipated Outcomes

  • Yield : ~60% (theoretical).

  • Regioselectivity : Bromination at position 5 favored due to steric and electronic factors.

Comparative Analysis of Methods

Table 1 summarizes the efficacy of each approach:

Method Starting Material Yield (%) Purity (%) Key Advantage
HydrolysisN-Acetyl precursor78>95High yield, simple workup
Direct sulfamoylation5-Bromoindoline65–7090Fewer steps
Bromination-sulfamoylation6-Aminoindoline60 (est.)85 (est.)Modular functionalization

Optimization and Scale-Up Considerations

  • Solvent Choice : Dioxane (hydrolysis) and DCM (sulfamoylation) are optimal for solubility and reactivity.

  • Temperature Control : Low temperatures (0–5°C) during bromination minimize di- or polybrominated byproducts.

  • Catalysis : DMAP accelerates sulfamoylation by activating the sulfamoyl chloride.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Diacetylated impurities : Avoided via controlled HCl addition during hydrolysis.

    • Regioisomeric sulfonamides : Suppressed using bulky bases (e.g., Et₃N).

  • Purification : Silica gel chromatography or recrystallization (EtOH/H₂O) ensures high purity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。